

A Comprehensive Technical Guide to 6-Methoxy-4-methylquinolin-2-ol

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Compound of Interest

Compound Name: 6-Methoxy-4-methylquinolin-2-ol

Cat. No.: B106778

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This technical guide provides an in-depth overview of the core properties, synthesis, and biological relevance of **6-Methoxy-4-methylquinolin-2-ol**, a quinoline derivative of interest to researchers, scientists, and drug development professionals.

Core Properties

6-Methoxy-4-methylquinolin-2-ol, also known by its tautomeric form 6-methoxy-4-methyl-1H-quinolin-2-one, is a heterocyclic organic compound. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	5342-23-4	[1][2]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1][3]
Molecular Weight	189.21 g/mol	[1][3]
Melting Point	270 °C	[2]
Boiling Point (Predicted)	391.6 ± 42.0 °C	[2]
Density (Predicted)	1.153 ± 0.06 g/cm ³	[2]
pKa (Predicted)	11.13 ± 0.70	[2]
Synonyms	2-Hydroxy-6-methoxy-4-methylquinoline, 6-methoxy-4-methyl-1H-quinolin-2-one, 6-methoxy-4-methyl-carbostyryl, 6-methoxy-4-methylquinolin-2(1H)-one	[3]

Solubility: Specific quantitative solubility data in common solvents is not readily available in the literature. However, based on the general characteristics of quinoline derivatives, it is expected to be sparingly soluble in water and more soluble in organic solvents like DMSO and ethanol.

Synthesis

A primary method for the synthesis of 4-hydroxyquinoline derivatives, including compounds structurally similar to **6-Methoxy-4-methylquinolin-2-ol**, is the Conrad-Limpach synthesis.[4][5][6] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of the closely related tautomer, 4-hydroxy-6-methoxy-2-methylquinoline, the following protocol is adapted from the literature.[7]

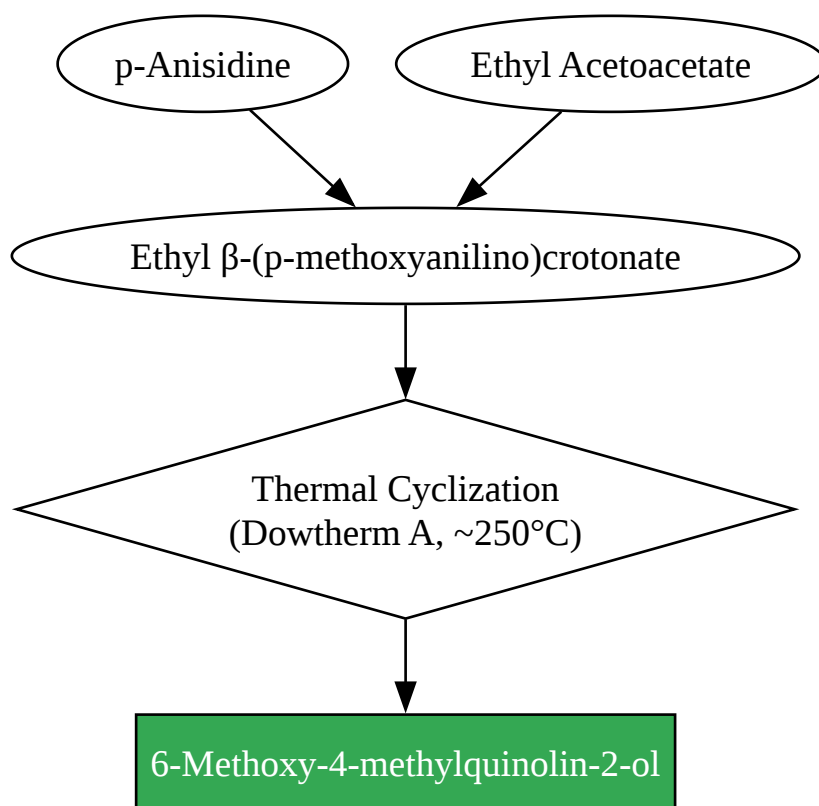
Experimental Protocol: Conrad-Limpach Synthesis of 4-hydroxy-6-methoxy-2-methylquinoline

Materials:

- p-Anisidine
- Ethyl acetoacetate
- Dowtherm A (or another high-boiling point solvent like mineral oil)

Procedure:

- Condensation: p-Anisidine is reacted with ethyl acetoacetate. This step is typically performed at a moderate temperature to favor the formation of the ethyl β -(p-methoxyanilino)crotonate intermediate.
- Cyclization: The intermediate from step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (approximately 250 °C).^{[5][7]} This thermal cyclization results in the formation of 4-hydroxy-6-methoxy-2-methylquinoline.
- Purification: The reaction mixture is cooled, allowing the product to precipitate. The solid product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.



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Biological Activities and Experimental Protocols

6-Methoxy-4-methylquinolin-2-ol serves as a precursor in the synthesis of compounds with demonstrated biological activities, including nematocidal and antiplatelet effects.[8]

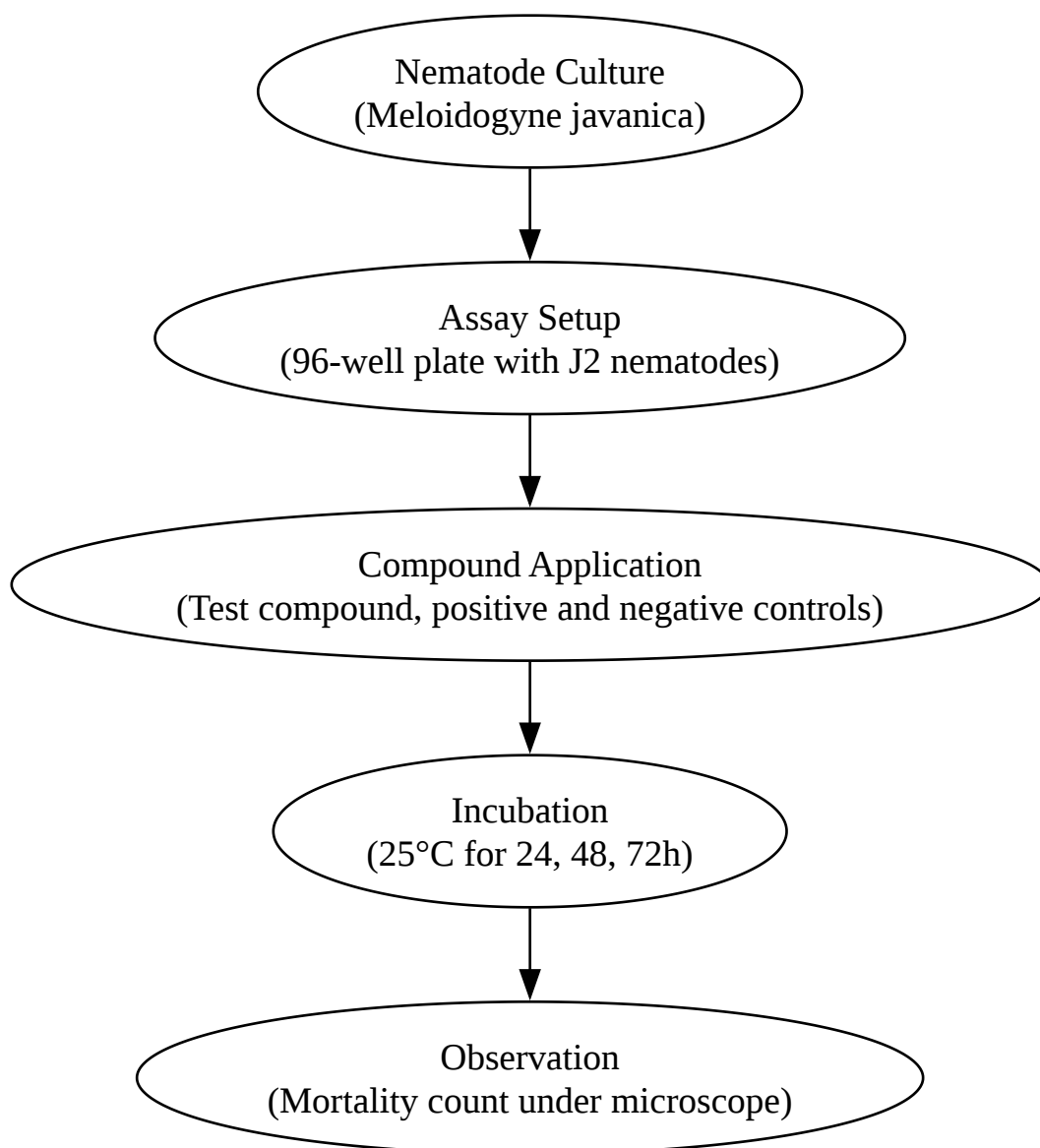
Furthermore, its tautomer, 6-methoxy-2-methylquinolin-4-ol, has been implicated in antimicrobial activity through the inhibition of DNA gyrase and in the reactivation of latent HIV-1 via the JNK signaling pathway.

Nematicidal Activity Assay

Objective: To determine the nematocidal activity of a test compound against root-knot nematodes (e.g., *Meloidogyne javanica*).

Experimental Protocol:

- **Nematode Culture:** *Meloidogyne javanica* is cultured on a suitable host plant. Second-stage juveniles (J2) are collected for the assay.
- **Assay Setup:** The assay is performed in 96-well plates. Each well contains a suspension of approximately 50 J2 nematodes in 100 μ L of water.
- **Compound Application:** 100 μ L of the test compound solution at the desired concentration (e.g., 250 μ g/mL) is added to each well. A positive control (e.g., carbofuran) and a negative control (solvent vehicle) are included.
- **Incubation and Observation:** The plates are incubated at a controlled temperature (e.g., 25 $^{\circ}$ C). Nematode mortality is observed and counted under a microscope at 24, 48, and 72-hour intervals.



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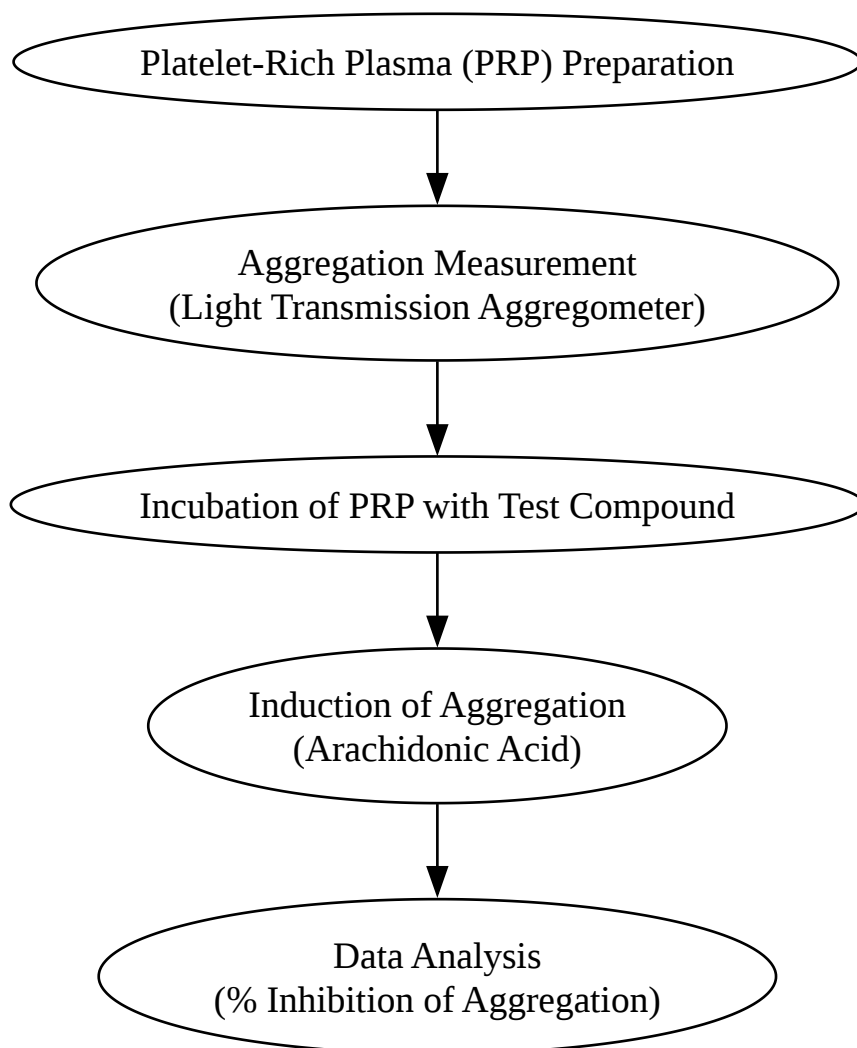
Antiplatelet Aggregation Assay

Objective: To evaluate the in vitro inhibitory effect of a test compound on platelet aggregation induced by arachidonic acid.

Experimental Protocol:

- Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from a healthy donor in a tube containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to obtain PRP.

- **Aggregation Measurement:** Platelet aggregation is measured using a light transmission aggregometer.
- **Assay Procedure:** A sample of PRP is placed in the aggregometer cuvette and pre-incubated with the test compound or vehicle control.
- **Induction of Aggregation:** Arachidonic acid is added to the PRP to induce platelet aggregation.
- **Data Analysis:** The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of the test compound is calculated by comparing the aggregation in its presence to that of the control.^{[9][10][11]}

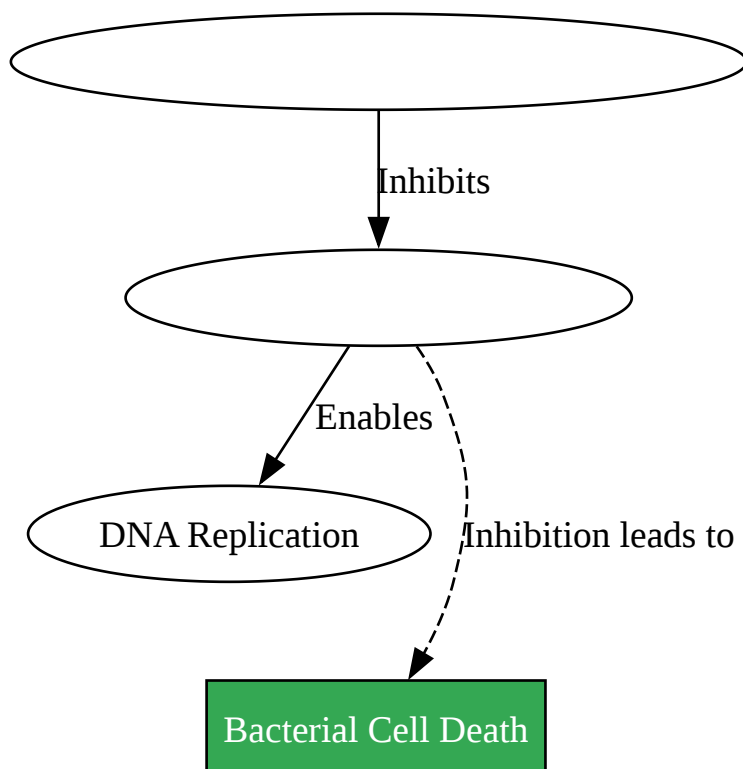


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Signaling Pathways and Mechanisms of Action

Inhibition of DNA Gyrase

The tautomer 6-methoxy-2-methylquinolin-4-ol has been identified as an inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication.[12] This inhibition is a key mechanism for the antimicrobial activity of many quinolone compounds.



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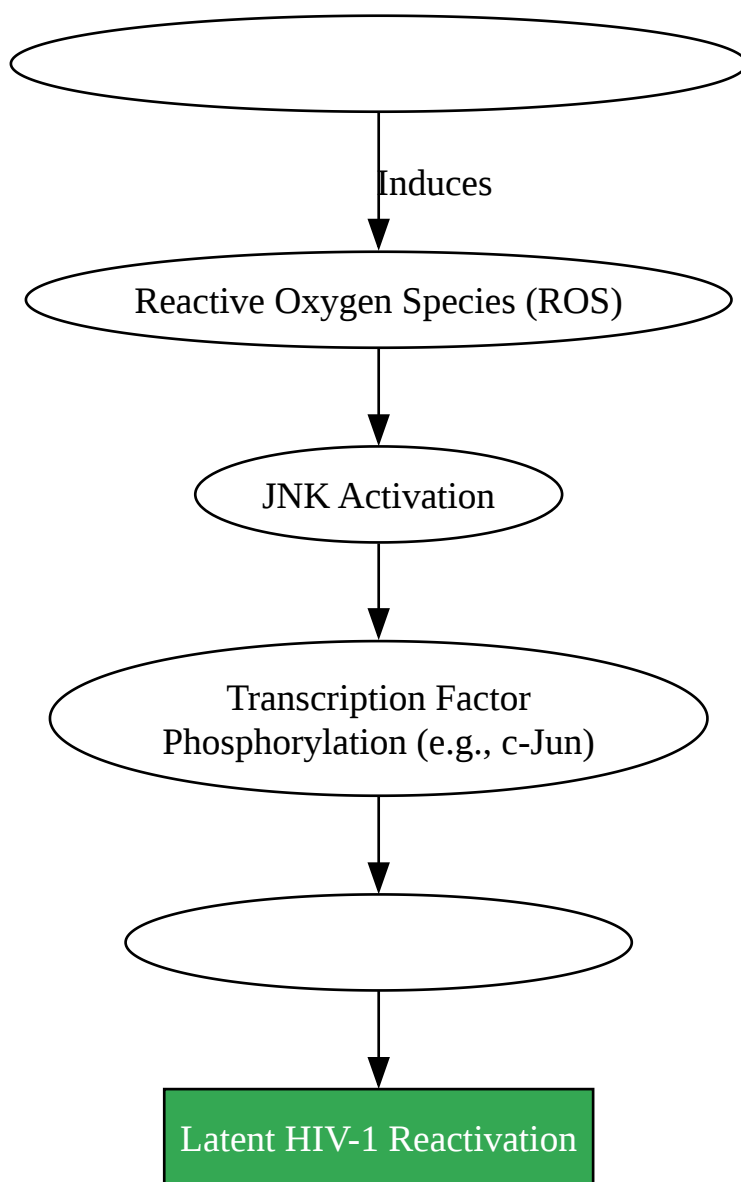
JNK Signaling Pathway in HIV Reactivation

The tautomer 6-methoxy-2-methylquinolin-4-ol has been shown to reactivate latent HIV-1 through a redox-mediated mechanism that involves the Jun N-terminal kinase (JNK) signaling pathway.[12]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

- **Reaction Mixture:** A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer solution.

- **Compound Addition:** The test compound (6-methoxy-2-methylquinolin-4-ol) is added to the reaction mixture at various concentrations.
- **Enzyme Addition:** The reaction is initiated by the addition of purified DNA gyrase.
- **Incubation:** The reaction mixture is incubated at 37°C to allow for the supercoiling of the plasmid DNA by the gyrase.
- **Analysis:** The reaction is stopped, and the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The inhibition of supercoiling by the test compound is visualized and quantified by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band.[\[12\]](#)[\[13\]](#)



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